6,6-Dimethyl-5-oxoheptanoic acid
Overview
Description
6,6-Dimethyl-5-oxoheptanoic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of a heptanoic acid backbone with a ketone group at the fifth position and two methyl groups at the sixth position. It is a versatile chemical used in various scientific research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5-oxoheptanoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 6,6-dimethylheptanol using an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions . Another approach includes the aldol condensation of 3,3-dimethylbutanal with acetone, followed by oxidation of the resulting product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-5-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and reduced ketone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,6-Dimethyl-5-oxoheptanoic acid is utilized in numerous scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Used in the study of metabolic pathways and enzyme reactions involving ketones and carboxylic acids.
Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-5-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Oxoheptanoic acid: Similar structure but lacks the two methyl groups at the sixth position.
5-Ethyl-6-oxoheptanoic acid: Similar structure with an ethyl group instead of methyl groups.
Uniqueness
6,6-Dimethyl-5-oxoheptanoic acid is unique due to the presence of two methyl groups at the sixth position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its chemical properties compared to similar compounds .
Properties
IUPAC Name |
6,6-dimethyl-5-oxoheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)7(10)5-4-6-8(11)12/h4-6H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGPUUGENXAWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629742 | |
Record name | 6,6-Dimethyl-5-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171557-83-8 | |
Record name | 6,6-Dimethyl-5-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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